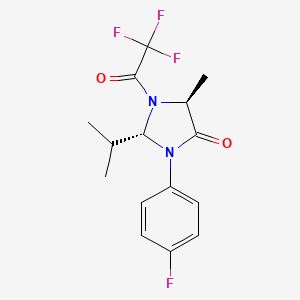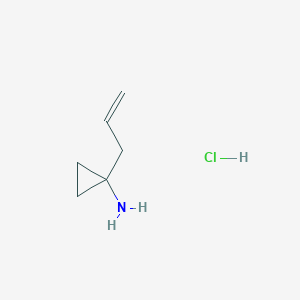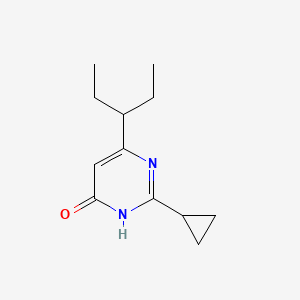
SI-2 clorhidrato
Descripción general
Descripción
Este compuesto ha mostrado una promesa significativa en la inducción de la muerte de células cancerosas de mama con valores de IC50 que van desde 3 hasta 20 nanomolares . Tiene un perfil mejorado de toxicidad y farmacocinética, lo que lo convierte en un valioso candidato para la investigación científica y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
El hidrocloruro de SI-2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de SRC-3 y sus efectos sobre los procesos celulares . En biología, se utiliza para investigar los mecanismos de muerte de células cancerosas de mama y el papel de SRC-3 en la progresión del cáncer . En medicina, el hidrocloruro de SI-2 se está explorando como un posible agente terapéutico para el tratamiento del cáncer de mama debido a su capacidad para inducir selectivamente la muerte de células cancerosas sin afectar la viabilidad de las células normales . En la industria, se utiliza en el desarrollo de nuevas terapias contra el cáncer y formulaciones de medicamentos .
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de SI-2 implica su interacción directa con SRC-3, lo que lleva a la reducción selectiva de las actividades de transcripción y las concentraciones de proteína de SRC-3 en las células . Esta interacción induce la apoptosis en las células cancerosas de mama al causar la escisión de PARP y reducir la motilidad celular, la invasión y la metástasis tumoral . Los objetivos moleculares y las vías involucradas incluyen la proteína SRC-3 y sus vías de señalización asociadas .
Análisis Bioquímico
Biochemical Properties
SI-2 hydrochloride plays a crucial role in biochemical reactions by interacting with SRC-3, a protein that acts as a coactivator for steroid hormone receptors. This interaction leads to a reduction in the transcriptional activity and protein concentration of SRC-3 within cells . The compound’s ability to selectively induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM) highlights its potency . Additionally, SI-2 hydrochloride has been shown to decrease cell motility, invasion, and tumor metastasis in breast cancer cells .
Cellular Effects
SI-2 hydrochloride exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces apoptosis and attenuates cell migration . The compound influences cell function by reducing the levels of SRC-3, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Notably, SI-2 hydrochloride does not adversely impact the viability of normal cells, making it a promising candidate for targeted cancer therapy .
Molecular Mechanism
The molecular mechanism of SI-2 hydrochloride involves its direct physical interaction with SRC-3. This binding reduces the transcriptional activities and protein concentrations of SRC-3 in cells . The compound selectively induces breast cancer cell death by causing PARP cleavage and reducing SRC-3 protein levels without affecting SRC-3 mRNA levels . This indicates that SI-2 hydrochloride exerts its effects primarily through post-transcriptional mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SI-2 hydrochloride have been observed to change over time. The compound is stable in buffers with pH ≥ 5 and only degrades slightly (less than 5%) at pH 1.6 and 3.0 within 6 hours . Long-term studies have shown that SI-2 hydrochloride causes minimal acute cardiotoxicity and negligible chronic toxicity to major organs . These findings suggest that SI-2 hydrochloride maintains its efficacy and safety profile over extended periods in laboratory conditions .
Dosage Effects in Animal Models
The effects of SI-2 hydrochloride vary with different dosages in animal models. In a breast cancer mouse model, a dosage of 2 mg/kg administered twice daily for 5 weeks significantly inhibited tumor growth . Higher dosages, such as 20 mg/kg, have been used for pharmacokinetic analysis, revealing a half-life of 1 hour and a maximum plasma concentration of 3.0 μM . These studies indicate that SI-2 hydrochloride is effective at inhibiting tumor growth at relatively low dosages, with minimal toxicity observed at higher dosages .
Metabolic Pathways
SI-2 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in different pH conditions suggests that it undergoes minimal degradation in the body . Additionally, SI-2 hydrochloride’s improved pharmacokinetic profile and acceptable oral availability indicate that it is efficiently metabolized and utilized within the body .
Transport and Distribution
Within cells and tissues, SI-2 hydrochloride is transported and distributed efficiently. The compound’s interaction with SRC-3 and its ability to reduce SRC-3 levels in tumor tissues highlight its targeted distribution . SI-2 hydrochloride’s stability and minimal degradation in various pH conditions further support its effective transport and distribution within the body .
Subcellular Localization
SI-2 hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3. This interaction leads to a reduction in SRC-3 protein levels and subsequent induction of apoptosis in cancer cells . The compound’s ability to selectively target SRC-3 within the cytoplasm underscores its potential as a targeted cancer therapy .
Análisis De Reacciones Químicas
El hidrocloruro de SI-2 experimenta diversas reacciones químicas, centrándose principalmente en su interacción con SRC-3. Reduce selectivamente las actividades de transcripción y las concentraciones de proteína de SRC-3 en las células a través de interacciones físicas directas . Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen concentraciones nanomolares de hidrocloruro de SI-2 y tiempos de incubación que van de 12 a 24 horas . Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de proteína SRC-3 y apoptosis inducida en las células cancerosas de mama .
Comparación Con Compuestos Similares
El hidrocloruro de SI-2 es único en su alta potencia y selectividad como inhibidor de SRC-3. Los compuestos similares incluyen otros inhibidores de SRC-3 como SI-1 y (E)-SI-2, que también se dirigen a SRC-3 pero pueden tener diferentes perfiles farmacocinéticos y niveles de toxicidad . El hidrocloruro de SI-2 se destaca por su perfil de toxicidad mejorado y su disponibilidad oral aceptable, lo que lo convierte en un candidato más prometedor para aplicaciones terapéuticas .
Métodos De Preparación
La síntesis del hidrocloruro de SI-2 implica varios pasos, incluida la formación de la estructura central y las modificaciones posteriores para introducir el grupo clorhidrato. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y la información detallada no está fácilmente disponible en fuentes públicas . Los métodos de producción industrial suelen implicar una síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento .
Propiedades
IUPAC Name |
1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYJHORKRVKALB-VVTVMFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)



![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)


![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
